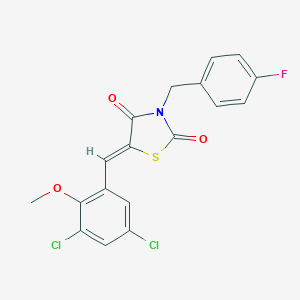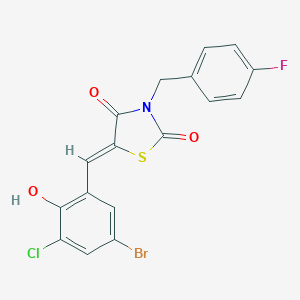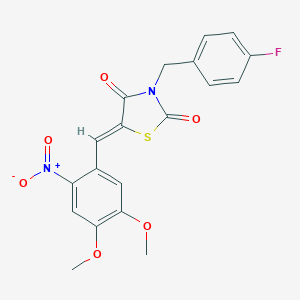![molecular formula C25H26N4O4 B302265 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302265.png)
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide, also known as ACAM-529, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. The compound has been shown to have promising results in preclinical studies, and its unique mechanism of action has garnered attention from the scientific community.
Wirkmechanismus
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide works by inhibiting the activity of the mGluR5 receptor, a type of receptor found in the brain that is involved in regulating neuronal activity. Overactivity of the mGluR5 receptor is thought to contribute to the symptoms of FXS and other neurological disorders. By inhibiting this receptor, 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide is able to restore normal neuronal activity and improve cognitive function.
Biochemical and Physiological Effects
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to improving cognitive function and reducing hyperactivity, the compound has been shown to increase the number of dendritic spines, which are important structures involved in neuronal communication. 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide has also been shown to reduce the levels of certain proteins that are elevated in FXS.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide is that it has shown promising results in preclinical studies, suggesting that it may be an effective therapeutic agent for the treatment of neurological disorders. Additionally, the compound has a unique mechanism of action that has garnered attention from the scientific community. However, one limitation of 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.
Zukünftige Richtungen
There are a number of future directions for research on 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide. One area of focus is on optimizing the compound's pharmacokinetic properties, such as its ability to cross the blood-brain barrier. Additionally, further studies are needed to determine the safety and efficacy of 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide in humans. Finally, researchers are interested in exploring the potential use of 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide in combination with other drugs or therapies for the treatment of neurological disorders.
Synthesemethoden
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide is synthesized using a multistep process that involves the coupling of various chemical intermediates. The synthesis begins with the reaction of 2-methoxyphenol with 4-nitrophenyl chloroformate to form the intermediate 2-(4-nitrophenyl)oxyphenol. This intermediate is then reacted with 2-(anilinocarbonyl)hydrazinecarboxamide to form the key intermediate, 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(4-nitrophenyl)acetamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide has been primarily studied for its potential use in the treatment of Fragile X Syndrome (FXS), a genetic disorder that causes intellectual disability and behavioral problems. The compound has been shown to improve cognitive function and reduce hyperactivity in animal models of FXS. Additionally, 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide has shown promise in treating other neurological disorders such as autism spectrum disorder and schizophrenia.
Eigenschaften
Produktname |
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide |
|---|---|
Molekularformel |
C25H26N4O4 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-2-[2-methoxy-4-[(Z)-(phenylcarbamoylhydrazinylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C25H26N4O4/c1-17-9-11-21(13-18(17)2)27-24(30)16-33-22-12-10-19(14-23(22)32-3)15-26-29-25(31)28-20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,27,30)(H2,28,29,31)/b26-15- |
InChI-Schlüssel |
MIKURTOAPRCZGW-YSMPRRRNSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N\NC(=O)NC3=CC=CC=C3)OC)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)NC3=CC=CC=C3)OC)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)NC3=CC=CC=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)

![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)

![(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302191.png)




![3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302199.png)
![3-(4-bromobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302201.png)
![3-(4-Bromobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302202.png)
![3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302204.png)
